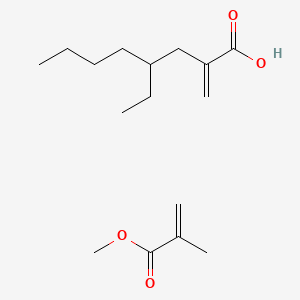
4-Ethyl-2-methylideneoctanoic acid;methyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2-methylideneoctanoic acid;methyl 2-methylprop-2-enoate is a compound with the molecular formula C16H28O4 and a molecular weight of 284.39100. It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-methylideneoctanoic acid;methyl 2-methylprop-2-enoate typically involves the esterification of 4-Ethyl-2-methylideneoctanoic acid with methyl 2-methylprop-2-enoate. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes, where the reactants are combined in reactors under specific temperature and pressure conditions. The product is then purified through distillation or other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-methylideneoctanoic acid;methyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH3) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, amines.
Scientific Research Applications
4-Ethyl-2-methylideneoctanoic acid;methyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-methylideneoctanoic acid;methyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid,2-methyl-,methyl ester,polymer with 2-ethylhexyl 2-propenoate
- Methyl methacrylate,2-ethylhexyl acrylate copolymer
- Methyl methacrylate,2-ethylhexyl acrylate polymer
Uniqueness
4-Ethyl-2-methylideneoctanoic acid;methyl 2-methylprop-2-enoate stands out due to its unique combination of structural features and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
25265-15-0 |
|---|---|
Molecular Formula |
C16H28O4 |
Molecular Weight |
284.39 g/mol |
IUPAC Name |
4-ethyl-2-methylideneoctanoic acid;methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H20O2.C5H8O2/c1-4-6-7-10(5-2)8-9(3)11(12)13;1-4(2)5(6)7-3/h10H,3-8H2,1-2H3,(H,12,13);1H2,2-3H3 |
InChI Key |
ULMABCGICJXLKI-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CC(=C)C(=O)O.CC(=C)C(=O)OC |
Canonical SMILES |
CCCCC(CC)CC(=C)C(=O)O.CC(=C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















